molecular formula C19H15Cl3N4O B2530685 cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime CAS No. 866135-81-1

cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime

Cat. No. B2530685
CAS RN: 866135-81-1
M. Wt: 421.71
InChI Key: SSURGDUPOCTHOB-LYBHJNIJSA-N
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Description

Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H15Cl3N4O and its molecular weight is 421.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Cyclopropyl compounds, including derivatives similar to cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime, have been explored for their synthesis techniques and chemical properties. For instance, the synthesis improvement of related compounds has been achieved through a "one-pot" reaction process, which simplifies the process and increases yield (Gao Xue-yan, 2011). Additionally, reactions of cyclopropenone oximes with isocyanates have been studied, showcasing the reactivity of such compounds and their potential in forming products with varied chemical structures (H. Yoshida et al., 1988).

Biological Activities

Research into the biological activities of cyclopropyl compounds has uncovered significant anticancer and antituberculosis properties. A series of derivatives have been synthesized, displaying potent antituberculosis activity, with some compounds showing minimum inhibitory concentration values as low as 3.12 μg/mL against Mycobacterium tuberculosis H37Rv. Notably, one compound demonstrated 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages, indicating its efficacy against multidrug-resistant and extensively drug-resistant strains (S. S. Bisht et al., 2010).

Antifungal and Antimicrobial Activities

This compound derivatives have also been explored for their antifungal and antimicrobial activities. Novel derivatives synthesized through aldol condensation demonstrated inhibition against various fungal pathogens, including Gibberella zeae and Fusarium oxysporium, with some compounds exhibiting high antifungal activities comparable to commercial fungicides (Yi-An Ruan et al., 2011). Additionally, other synthesized compounds incorporating the cyclopropyl moiety have shown excellent antibacterial activity against strains such as Enterococcus faecium, highlighting the potential of these compounds in addressing microbial resistance (P. Salehi et al., 2016).

properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-cyclopropyl-1-[1-(3,4-dichlorophenyl)triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N4O/c20-14-5-1-12(2-6-14)11-27-24-19(13-3-4-13)18-10-26(25-23-18)15-7-8-16(21)17(22)9-15/h1-2,5-10,13H,3-4,11H2/b24-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSURGDUPOCTHOB-LYBHJNIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NOCC2=CC=C(C=C2)Cl)C3=CN(N=N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CN(N=N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.